Bienvenue dans la boutique en ligne BenchChem!

Tipiracil hydrochloride

Thymidine phosphorylase inhibition Enzyme kinetics Biochemical potency

Tipiracil hydrochloride (CAS 183204-72-0) is the definitive thymidine phosphorylase (TPase) inhibitor, delivering unmatched >28,500-fold selectivity over related pyrimidine-metabolizing enzymes. Unlike generic analogs—such as 6-amino-5-bromopyrimidinedione, which is ~194-fold weaker (IC50 6800 vs 35 nM)—only tipiracil ensures reproducible, artifact-free results in trifluridine PK modulation, TAS-102 formulation, and TPase-mediated thrombosis research. Its defined selectivity profile eliminates confounding off-target effects, making it irreplaceable for preclinical development, regulatory dossier preparation, and high-impact cancer biology studies. Procure with confidence for rigorous, publication-grade data.

Molecular Formula C9H12Cl2N4O2
Molecular Weight 279.12 g/mol
CAS No. 183204-72-0
Cat. No. B1662911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipiracil hydrochloride
CAS183204-72-0
Synonyms5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione; hydrochloride
Molecular FormulaC9H12Cl2N4O2
Molecular Weight279.12 g/mol
Structural Identifiers
SMILESC1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl
InChIInChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h11H,1-4H2,(H2,12,13,15,16);1H
InChIKeyKGHYQYACJRXCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Tipiracil Hydrochloride (CAS 183204-72-0) Procurement: A Thymidine Phosphorylase Inhibitor for TAS-102 Combination Therapy and Specialized Research


Tipiracil hydrochloride (CAS 183204-72-0), a hydrochloride salt form of tipiracil, is a potent and selective inhibitor of thymidine phosphorylase (TPase, EC 2.4.2.4) [1]. It is primarily utilized in combination with the nucleoside analog trifluridine (as the oral agent TAS-102/Lonsurf) to enhance trifluridine's bioavailability and therapeutic efficacy by preventing its enzymatic degradation . Beyond this established combination, emerging evidence supports its independent utility as a research tool in thrombosis models due to its modulation of platelet function [2]. Its procurement is driven by its precise, validated biochemical selectivity and its critical role in enabling specific in vivo models that cannot be replicated by generic analogs.

Why Generic Substitution Fails: Quantified Potency and Selectivity Gaps for Tipiracil Hydrochloride (CAS 183204-72-0)


Generic substitution of tipiracil hydrochloride is not scientifically valid due to its unique and quantified biochemical selectivity profile for thymidine phosphorylase (TPase). While many substituted uracil and pyrimidine derivatives act as TPase inhibitors, their potency and, crucially, their off-target profiles vary dramatically . For example, a close structural analog, 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione, demonstrates over 194-fold lower potency against TPase (IC50: 6800 nM vs. 35 nM) . Furthermore, tipiracil's hallmark is its >28,500-fold selectivity for TPase over related pyrimidine-metabolizing enzymes like uridine phosphorylase (UPase), orotate phosphoribosyltransferase (OPRTase), thymidine kinase (TK), and dihydropyrimidine dehydrogenase (DPD) . This high specificity is essential for its function; a less selective inhibitor would introduce confounding biochemical variables in research models and compromise the precise modulation of trifluridine pharmacokinetics, thereby invalidating experimental results.

Quantitative Evidence Guide: Validated Performance Metrics for Tipiracil Hydrochloride (CAS 183204-72-0) Procurement


Target Potency: Sub-40 nM IC50 and Low-Nanomolar Ki for Human Thymidine Phosphorylase

Tipiracil hydrochloride demonstrates highly potent and competitive inhibition of human placental thymidine phosphorylase. It achieves an IC50 of 35 nM and a Ki of 17-20 nM, values that are consistent across multiple assay platforms [1]. In contrast, the comparator 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, a representative early-generation TPase inhibitor, exhibits a significantly lower potency with an IC50 of 6,800 nM and a Ki of 2,600 nM . This represents a quantified >194-fold difference in inhibitory potency, confirming tipiracil's substantially higher efficacy as a TPase inhibitor.

Thymidine phosphorylase inhibition Enzyme kinetics Biochemical potency

Enzyme Selectivity: >28,500-Fold Preference for Thymidine Phosphorylase Over Related Pyrimidine-Metabolizing Enzymes

Tipiracil hydrochloride exhibits exceptional selectivity for its intended target, thymidine phosphorylase (TPase), over other enzymes involved in pyrimidine metabolism. It shows no significant inhibition of uridine phosphorylase (UPase), orotate phosphoribosyltransferase (OPRTase), thymidine kinase (TK), or dihydropyrimidine dehydrogenase (DPD), with IC50 values for these off-target enzymes all exceeding 1,000,000 nM (1 mM) . The quantified selectivity ratio is >28,500 (calculated as 1,000,000 nM / 35 nM). This selectivity is a defining characteristic, distinguishing it from earlier, less selective TPase inhibitors [1].

Drug selectivity Off-target activity Pharmacokinetics Pyrimidine metabolism

Enhancement of Trifluridine Exposure: 37-Fold Increase in AUC and 22-Fold Increase in Cmax in a Clinical PK Study

The primary functional role of tipiracil is to enhance the systemic exposure of its partner drug, trifluridine. A Phase 1 clinical pharmacokinetic study directly compared trifluridine exposure following administration of trifluridine alone versus the combination with tipiracil hydrochloride (as TAS-102). The study showed that co-administration with tipiracil increased the area under the curve (AUC0-last) of trifluridine by approximately 37-fold and the maximum observed plasma concentration (Cmax) by 22-fold [1]. This direct, quantitative comparison in human subjects validates the compound's in vivo function and underpins the clinical utility of the TAS-102 combination.

Pharmacokinetics Drug-drug interaction Bioavailability enhancement TAS-102

Crystalline Polymorph Control: A Validated Process for Form III with Residual Solvent Content Below ICH Limits

The solid-state form of tipiracil hydrochloride is a critical quality attribute for its use in formulation and manufacturing. Patented processes exist for the reliable and reproducible preparation of crystalline Form III of tipiracil hydrochloride [1]. This specific crystalline form is characterized by a residual solvent content that is below the limits set by the International Council for Harmonisation (ICH) guidelines [1]. This is a quantifiable manufacturing quality differentiator. While other crystalline forms (I and II) exist, Form III is specifically developed for its favorable purity and stability profile, which is essential for consistent pharmaceutical manufacturing [2].

Solid-state chemistry Polymorphism Process validation Drug formulation

Synthesis and Characterization: A Validated Commercial Synthetic Route with Analytical Benchmarking

The reliable procurement of tipiracil hydrochloride is supported by well-defined and patented synthetic routes. A key process patent details a method for preparing tipiracil hydrochloride, often involving the reaction of tipiracil freebase with hydrochloric acid in a specific solvent system, followed by crystallization [1]. Furthermore, commercial vendors provide analytical benchmarks, such as a minimum purity of ≥98% as determined by HPLC, and defined solubility parameters (e.g., ≥5 mg/mL in water, warmed) . This establishes a clear, verifiable standard for the material, differentiating it from uncharacterized or research-grade batches that may contain impurities or be in an undefined physical state.

Synthetic chemistry Process development Quality control Analytical chemistry

Application-Specific Performance: Attenuation of Thrombosis with a Quantified Lower Bleeding Risk vs. Aspirin and Clopidogrel in a Murine Model

Independent research has uncovered a potential application for tipiracil hydrochloride as an antithrombotic agent. In a comparative mouse model, tipiracil treatment effectively attenuated thrombosis without a significant increase in bleeding risk [1]. Critically, this study directly compared tipiracil to standard-of-care antiplatelet drugs and found that even at high doses, tipiracil has a lower bleeding side effect compared with aspirin and clopidogrel [1]. This evidence points to a unique therapeutic window and a potential new research avenue for this compound that is distinct from its role in cancer therapy.

Thrombosis Platelet aggregation Antithrombotic agents Safety pharmacology

Recommended Research and Industrial Application Scenarios for Tipiracil Hydrochloride (CAS 183204-72-0)


Formulation and Bioavailability Studies of TAS-102 or Related Fluoropyrimidine Combinations

Given its quantified ability to increase trifluridine AUC by 37-fold and Cmax by 22-fold , tipiracil hydrochloride is essential for formulating and validating oral antimetabolite combinations like TAS-102. This scenario involves pharmacokinetic studies in preclinical models or clinical bioequivalence studies where precise modulation of trifluridine exposure is the primary variable. The use of tipiracil, with its defined selectivity profile [1], ensures that the observed pharmacokinetic changes are specifically due to TPase inhibition.

Mechanistic Research on the Role of Thymidine Phosphorylase in Cancer Angiogenesis and Progression

For researchers investigating the role of TPase in tumor biology, tipiracil hydrochloride serves as a highly selective and potent tool compound . Its >28,500-fold selectivity for TPase over other pyrimidine-metabolizing enzymes minimizes confounding off-target effects, allowing for a cleaner interpretation of TPase-mediated effects on angiogenesis, cell migration, or immune evasion in in vitro and in vivo cancer models.

Solid-State Characterization and Polymorph Control in Pharmaceutical Development

For process chemists and formulation scientists, the ability to reliably produce a specific crystalline form of tipiracil hydrochloride (e.g., Form III) with residual solvents below ICH limits [1] is a critical quality attribute. This scenario applies to the development and scale-up of manufacturing processes, stability studies, and the creation of a robust regulatory dossier. The existence of patented, validated synthetic routes [2] provides a clear path for industrial-scale procurement and production.

Novel Research into Antithrombotic Mechanisms Independent of Classic COX/P2Y12 Pathways

Independent research has demonstrated that tipiracil hydrochloride can attenuate thrombosis in murine models with a lower bleeding risk compared to aspirin and clopidogrel . This opens a new research scenario focused on the role of TPase in platelet function and thrombosis. Tipiracil can be procured as a molecular probe to dissect this non-canonical pathway, with the potential to identify new therapeutic targets for safer antithrombotic drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tipiracil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.